N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-13-2-1-3-14(10-13)20-16(23)11-24-17-5-4-15(21-22-17)12-6-8-19-9-7-12/h1-10H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPJIPQGJFKPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinyl Intermediate: Starting with a pyridine derivative, the pyridazinyl ring can be constructed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, often using a chlorinated aromatic compound.
Formation of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity:
N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has shown promise in antimicrobial studies. Compounds with similar structures have demonstrated significant antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi . -
Anticancer Potential:
The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Research indicates that derivatives of pyridazine and pyridine can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest . -
Antimalarial Activity:
In silico studies have identified compounds with similar scaffolds as potential antimalarial agents. The design of libraries including sulfonamide fragments has led to the discovery of hits with promising in vitro activity against Plasmodium falciparum, indicating that this compound could be explored further for antimalarial properties .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The incorporation of the chlorophenyl and pyridazinyl groups is crucial for enhancing the biological activity of the compound.
Key Steps in Synthesis:
- Formation of the pyridazine ring.
- Introduction of the sulfanyl group.
- Acetylation to yield the final product.
The structure–activity relationship studies suggest that modifications in substituents on the aromatic rings can significantly affect the biological potency, toxicity, and pharmacokinetic profiles of the compound.
Case Studies and Research Findings
-
Antimicrobial Screening:
A study evaluating a series of pyridine-sulfonamide derivatives found that compounds exhibiting similar structural features to this compound displayed notable antimicrobial activity against various pathogens, suggesting its potential as an effective antimicrobial agent . -
Anticancer Research:
Research on related compounds indicated that those with a pyridine or pyridazine core showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support further investigation into the anticancer potential of this compound .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Effects on Molecular Conformation
The position of the chloro substituent on the phenyl ring significantly impacts molecular geometry. For example:
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (I): The dihedral angle between the pyrimidine and benzene rings is 42.25°, favoring a more planar conformation .
- N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (II): Larger dihedral angles of 59.70° and 62.18° are observed due to steric hindrance from the 3-chloro group, resulting in a twisted conformation .
- N-(2-Chlorophenyl) analog (ARARUI) : Exhibits an even larger angle (67.84° ), highlighting the steric influence of ortho-substituents .
Table 1: Dihedral Angle Comparison of Chlorophenyl Acetamides
| Compound | Chloro Substituent Position | Dihedral Angle (°) |
|---|---|---|
| N-(4-Chlorophenyl) (I) | Para | 42.25 |
| N-(3-Chlorophenyl) (II) | Meta | 59.70–62.18 |
| N-(2-Chlorophenyl) (ARARUI) | Ortho | 67.84 |
Heterocyclic Core Variations
The pyridazine and pyrimidine rings in sulfanyl acetamides modulate electronic properties and intermolecular interactions:
- Pyridazine Derivatives : The target compound’s pyridazine core (vs. pyrimidine in compounds I and II) may enhance π-π stacking due to its electron-deficient nature.
- Triazole-Based Analogs : Orco agonists such as VUAA-1 and OLC-12 () replace pyridazine with triazole rings, altering receptor-binding specificity.
Table 2: Heterocyclic Core Comparison
Hydrogen Bonding and Crystal Packing
Crystallographic studies reveal distinct packing patterns:
- Compound I : Forms inversion dimers via N–H⋯N bonds, creating corrugated layers .
- Compound II : Exhibits a 3D network via bifurcated N–H⋯O and N–H⋯Cl bonds, with two independent molecules in the asymmetric unit .
- N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide (): Stabilized by intramolecular N–H⋯N bonds, similar to compound II but with a pyridine core.
Biological Activity
N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, a compound with the CAS number 872987-92-3, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H13ClN4OS, with a molecular weight of 356.83 g/mol. The structure features a chlorophenyl group and a pyridazinyl moiety linked via a sulfanyl group, which may contribute to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClN4OS |
| Molecular Weight | 356.83 g/mol |
| CAS Number | 872987-92-3 |
| SMILES | O=C(Nc1cccc(c1)Cl)CSc1ccc(nn1)c1ccncc1 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cancer progression and inflammation.
Inhibition of Kinases
Recent research indicates that compounds with similar structures have shown inhibition of the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in several cancers. For instance, derivatives of pyridazine compounds have been noted for their potent c-Met inhibition, suggesting that this compound could exhibit similar properties .
Anticancer Activity
Studies have demonstrated that compounds containing pyridazine and pyridine moieties can inhibit tumor cell proliferation. For example, one study reported that related compounds showed significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells .
Neuroprotective Effects
Another area of interest is the potential neuroprotective effects of this compound. Research into similar structures has revealed their ability to modulate pathways associated with neurodegenerative diseases, suggesting that this compound may also offer protective benefits against neuronal damage .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Case Study on c-Met Inhibition : A derivative similar to this compound was tested for its ability to inhibit c-Met in vitro. Results showed a half-maximal inhibitory concentration (IC50) value in the low micromolar range, indicating strong inhibitory potential .
- Neuroprotective Study : A study investigated the neuroprotective effects of pyridazine derivatives in models of oxidative stress. The results suggested that these compounds could significantly reduce neuronal cell death and improve cell viability .
Q & A
Q. Property analysis :
- LogP : Measure via shake-flask method (vs. computational tools like MarvinSketch).
- Solubility : Use HPLC-based solubility assays in PBS (pH 7.4).
Bioactivity correlation : Compare IC50 values in enzyme assays (e.g., 2–3x potency loss when pyridazine is replaced with triazole due to reduced π-π stacking) .
Data Contradiction Analysis
- Example : Conflicting reports on antimicrobial activity (MIC values ranging from 8–64 μg/mL).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
